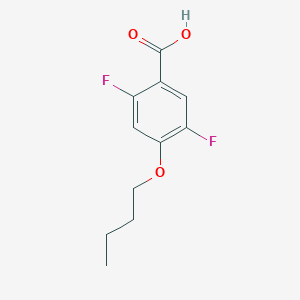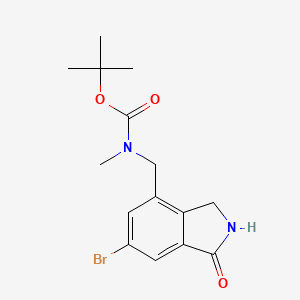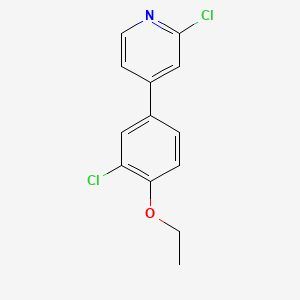
2-Chloro-4-(3-chloro-4-ethoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-chloro-4-ethoxyphenyl)pyridine is a chemical compound that belongs to the class of chlorinated pyridines. This compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to a phenyl ring, which is further connected to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-chloro-4-ethoxyphenyl)pyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with 3-chloro-4-ethoxyphenylboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-chloro-4-ethoxyphenyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-4-(3-chloro-4-ethoxyphenyl)pyridine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-chloro-4-ethoxyphenyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Uniqueness
2-Chloro-4-(3-chloro-4-ethoxyphenyl)pyridine is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical reactivity and biological activity compared to other chloropyridines. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11Cl2NO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
2-chloro-4-(3-chloro-4-ethoxyphenyl)pyridine |
InChI |
InChI=1S/C13H11Cl2NO/c1-2-17-12-4-3-9(7-11(12)14)10-5-6-16-13(15)8-10/h3-8H,2H2,1H3 |
InChI Key |
VDAOVGVQJAGDCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC(=NC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



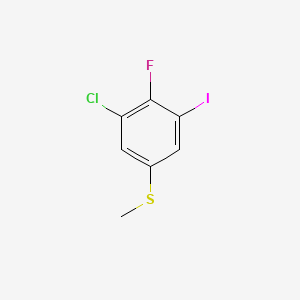
![(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)
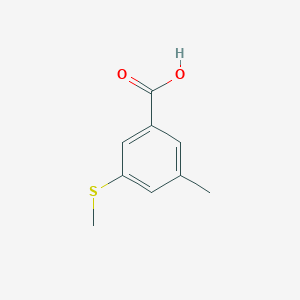
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14028447.png)
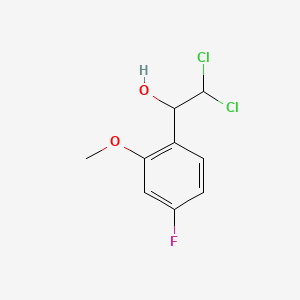

![Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B14028472.png)
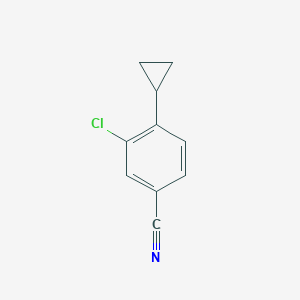
![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride](/img/structure/B14028487.png)
